molecular formula C38H74O4 B15349081 Bis(1-methylpentadecyl) adipate CAS No. 58262-41-2

Bis(1-methylpentadecyl) adipate

Cat. No.: B15349081
CAS No.: 58262-41-2
M. Wt: 595.0 g/mol
InChI Key: FRBBYVCAMAHYTI-UHFFFAOYSA-N
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Description

Bis(1-methylpentadecyl) adipate: is a chemical compound classified as a non-ionic surfactantadipic acid, bis(1-methylpentadecyl) ester or hexanedioic acid, 1,6-bis(1-methylpentadecyl) ester . This compound is characterized by its long alkyl chains, which contribute to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(1-methylpentadecyl) adipate typically involves the esterification of adipic acid with 1-methylpentadecyl alcohol. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar esterification processes. Continuous reactors and distillation units are employed to optimize the yield and purity of the final product. The process is designed to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Bis(1-methylpentadecyl) adipate primarily undergoes hydrolysis and transesterification reactions. These reactions are essential for its use in various applications.

Common Reagents and Conditions:

  • Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water and a strong acid or base. Common reagents include hydrochloric acid or sodium hydroxide.

  • Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst such as titanium(IV) isopropoxide.

Major Products Formed:

  • Hydrolysis: The major products are adipic acid and 1-methylpentadecyl alcohol.

  • Transesterification: The major products are different esters, depending on the alcohol used in the reaction.

Scientific Research Applications

Bis(1-methylpentadecyl) adipate has a range of applications in scientific research, including:

  • Chemistry: Used as a surfactant in organic synthesis and as a phase transfer catalyst.

  • Biology: Employed in the study of cell membranes and lipid interactions.

  • Medicine: Utilized in drug delivery systems and as an excipient in pharmaceutical formulations.

  • Industry: Applied in the production of personal care products, such as cosmetics and detergents, due to its emulsifying properties.

Mechanism of Action

The mechanism by which Bis(1-methylpentadecyl) adipate exerts its effects involves its ability to reduce surface tension and stabilize emulsions. The long alkyl chains interact with both hydrophilic and hydrophobic substances, allowing it to act as an effective surfactant. The molecular targets and pathways involved include the formation of micelles and the disruption of lipid bilayers.

Comparison with Similar Compounds

Bis(1-methylpentadecyl) adipate is compared to other similar compounds, such as:

  • Bis(1-methylpentadecyl) sebacate

  • Bis(1-methylpentadecyl) azelate

  • Bis(1-methylpentadecyl) phthalate

These compounds share similar structures but differ in the length and type of dicarboxylic acid used. This compound is unique in its balance of hydrophilic and hydrophobic properties, making it particularly effective in various applications.

Properties

CAS No.

58262-41-2

Molecular Formula

C38H74O4

Molecular Weight

595.0 g/mol

IUPAC Name

dihexadecan-2-yl hexanedioate

InChI

InChI=1S/C38H74O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-31-35(3)41-37(39)33-29-30-34-38(40)42-36(4)32-28-26-24-22-20-18-16-14-12-10-8-6-2/h35-36H,5-34H2,1-4H3

InChI Key

FRBBYVCAMAHYTI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C)OC(=O)CCCCC(=O)OC(C)CCCCCCCCCCCCCC

Origin of Product

United States

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